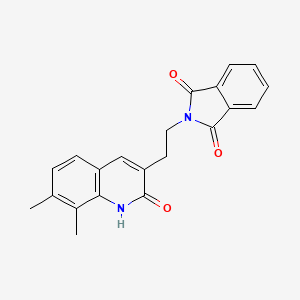
2-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C21H18N2O3 and its molecular weight is 346.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione is a member of the isoindoline-1,3-dione family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline moiety and an isoindoline core. The presence of the quinoline ring is known to enhance biological activity due to its ability to interact with various molecular targets.
| Property | Value |
|---|---|
| Chemical Formula | C20H22N2O2 |
| Molecular Weight | 334.41 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that derivatives of isoindoline-1,3-dione exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit bacterial growth and possess antifungal activity. The structure-function relationship suggests that modifications to the isoindoline core can enhance antimicrobial potency .
Neuroprotective Effects
The compound has been evaluated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. In vitro studies demonstrated that it inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function .
Table: AChE and BuChE Inhibition IC50 Values
| Compound | IC50 (µM) AChE | IC50 (µM) BuChE |
|---|---|---|
| 2-(2-(7,8-Dimethyl...) | 10–140 | 11–80 |
| Derivative I (4-substituted) | 1.12 | 21.24 |
| Compound A (phthalimide derivative) | 2.1 | Not specified |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Isoindoline derivatives have been shown to reduce inflammation markers in various cell models, making them potential candidates for treating inflammatory diseases .
The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:
- DNA Interaction : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound acts as a reversible inhibitor of AChE and BuChE by binding to their active sites, which prevents substrate hydrolysis.
- Cell Signaling Pathways : It may modulate signaling pathways involved in inflammation and apoptosis through interaction with various receptors and kinases.
Case Studies
Several studies have documented the efficacy of isoindoline derivatives:
- Study on AChE Inhibition : A series of isoindoline derivatives were synthesized and tested for AChE inhibition. The most potent derivative showed an IC50 value significantly lower than traditional treatments like rivastigmine .
- Neuroprotection in PC12 Cells : Compounds were tested for neuroprotective effects against oxidative stress in PC12 cells. Results indicated that certain derivatives could protect against H₂O₂-induced cell death .
Eigenschaften
IUPAC Name |
2-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-12-7-8-14-11-15(19(24)22-18(14)13(12)2)9-10-23-20(25)16-5-3-4-6-17(16)21(23)26/h3-8,11H,9-10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGULGRRIONDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCN3C(=O)C4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














